N-butylacrylamide

Thermoresponsive polymers LCST Drug delivery

N-Butylacrylamide (CAS 2565-18-6) is an N-alkyl-substituted acrylamide monomer featuring an n-butyl hydrophobic side chain. It functions as a hydrophobic comonomer in free-radical polymerizations to modulate aqueous solubility, lower critical solution temperature (LCST), and interfacial properties of acrylamide-based copolymers.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 2565-18-6
Cat. No. B1268921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butylacrylamide
CAS2565-18-6
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C=C
InChIInChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9)
InChIKeyYRVUCYWJQFRCOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylacrylamide (CAS 2565-18-6): Technical Monomer Selection Guide for Thermoresponsive Polymer & Enhanced Oil Recovery Applications


N-Butylacrylamide (CAS 2565-18-6) is an N-alkyl-substituted acrylamide monomer featuring an n-butyl hydrophobic side chain. It functions as a hydrophobic comonomer in free-radical polymerizations to modulate aqueous solubility, lower critical solution temperature (LCST), and interfacial properties of acrylamide-based copolymers [1]. Its structural analog series includes N-isopropylacrylamide (LCST ~32 °C homopolymer), N-tert-butylacrylamide (more hydrophobic, different reactivity), and N,N-dimethylacrylamide (hydrophilic), each imparting distinct phase behavior and performance characteristics [2].

Why N-Butylacrylamide Cannot Be Directly Substituted by Other N-Alkyl Acrylamides in Performance-Critical Formulations


N-Butylacrylamide occupies a distinct position within the N-alkyl acrylamide family due to its specific hydrophobic-hydrophilic balance. While N-isopropylacrylamide provides thermoresponsive behavior with an LCST near 32 °C and N-tert-butylacrylamide introduces high hydrophobicity, N-butylacrylamide's n-butyl chain offers intermediate hydrophobicity that enables precise LCST depression (to ~8.5–17 °C) and enhanced interfacial activity without the steric constraints of tert-butyl groups [1]. This balance is critical for applications requiring low-temperature phase transitions or specific copolymer compatibility; generic substitution with other N-alkyl acrylamides will alter transition temperatures, surface activity, and mechanical properties in ways that are not linearly predictable [2].

N-Butylacrylamide Quantitative Differentiation Evidence: LCST, EOR Viscosity, Hydrogel Design & Interfacial Activity


LCST Modulation: N-Butylacrylamide Depresses Copolymer LCST to 8.5 °C vs. 32 °C Homopolymer Baseline

In copolymers with N-isopropylacrylamide (NIPAAm), N-n-butylacrylamide (NNBAAM) lowers the LCST more effectively than acrylamide or N-methyl/ethyl acrylamide. A copolymer of 60 mol% NIPAAm and 40 mol% NnBAAm exhibits an LCST of 8.5 °C in water, compared to ~32 °C for poly(NIPAAm) homopolymer [1]. This represents a ~23.5 °C reduction, enabling room-temperature precipitation. In contrast, copolymers with N-tert-butylacrylamide show a linear LCST decrease, whereas N-n-butylacrylamide causes an abrupt drop from 17 °C to below 0 °C above 40 mol% incorporation [2].

Thermoresponsive polymers LCST Drug delivery Bioseparations

Enhanced Oil Recovery: N-Butylacrylamide Copolymers Demonstrate Superior Viscosity Retention in Brine vs. Hydrolyzed Polyacrylamides

Copolymers of sodium acrylate with N-n-butylacrylamide exhibit improved viscosity retention in high-salinity environments compared to partially hydrolyzed polyacrylamides (HPAM). In 2.00% NaCl brine, poly(N-n-butylacrylamide-co-sodium acrylate) demonstrates 'somewhat better retention of viscosity' than analogous HPAM controls [1]. This performance is attributed to the hydrophobic N-butyl group providing salt-insensitive associative thickening, whereas HPAM viscosity collapses due to charge screening. Among N-alkyl substituents tested (methyl, isopropyl, n-butyl, t-butyl), n-butyl substitution showed a measurable benefit in brine tolerance [2].

Enhanced oil recovery Polymer flooding Viscosity retention Brine tolerance

Hydrogel Design: N-Butylacrylamide Enables Thermoresponsive Gels from Hydrophilic/Hydrophobic Balance at 30–60 mol% Composition

Copolymerization of hydrophilic N,N-dimethylacrylamide (DMAAm) with hydrophobic N-n-butylacrylamide (NBAAm) yields thermoresponsive gels with sharp volume phase transitions at specific compositions. Compositions of DMAAm:NBAAm = 70:30 to 40:60 produce gels that exhibit thermoresponsive swelling, whereas compositions outside this range do not show this behavior [1]. This contrasts with copolymers containing N-isopropylacrylamide (NIPAAm), which inherently provide thermoresponsiveness but with a fixed LCST near 32 °C. The NBAAm/DMAAm system allows independent tuning of transition temperature via comonomer ratio, offering greater formulation flexibility [2].

Hydrogels Thermoresponsive Smart materials Volume phase transition

Interfacial Activity: N-Butylacrylamide Copolymers Reduce Surface Tension More Effectively Than N-Isopropylacrylamide Analogs

Copolymers of N,N-dimethylacrylamide (DMA) with n-butylacrylamide (NBA) exhibit greater surface tension lowering (Δγ) than copolymers with N-isopropylacrylamide (IPA) at equivalent N-alkyl content. At 0.1 g dL⁻¹, the Δγ for DMA-NBA copolymers is higher and increases more steeply with N-alkyl content than for DMA-IPA copolymers, due to the stronger hydrophobicity of the n-butyl group [1]. This enhanced interfacial activity correlates with increased adsorption onto polystyrene latex particles (Ws), which is linear with Δγ for NBA copolymers but plateaus for more hydrophobic N-alkyl analogs that form intramolecular microdomains [2].

Surface-active polymers Adsorption Colloid stabilization Latex coatings

N-Butylacrylamide: High-Impact Application Scenarios Supported by Quantitative Evidence


Room-Temperature Precipitation Immunoassays and Bioseparations

Formulators of diagnostic assays requiring triggered precipitation at ambient temperatures should select N-butylacrylamide as the hydrophobic comonomer in NIPAAm-based copolymers. At 40 mol% incorporation, LCST is reduced to 8.5 °C, enabling polymer-ligand conjugates to remain soluble at cold storage temperatures (e.g., 4 °C) and precipitate rapidly upon warming to room temperature [1]. This property has been exploited in antibody-conjugated terpolymers (LCST 7–13 °C) for membrane-based immunoassays, where room-temperature precipitation facilitates rapid separation without heating [2].

Enhanced Oil Recovery (EOR) Polymer Flooding in High-Salinity Reservoirs

In EOR operations where formation brine salinity exceeds 2% NaCl, N-butylacrylamide copolymers offer superior viscosity retention compared to partially hydrolyzed polyacrylamides (HPAM) [3]. The hydrophobic n-butyl groups provide salt-insensitive intermolecular associations that maintain solution viscosity under conditions that cause HPAM chain collapse. Procurement teams should specify N-butylacrylamide comonomer for polymer flooding in high-salinity, high-hardness reservoirs.

Smart Hydrogels with Tunable Volume Phase Transitions for Drug Delivery

Hydrogel designers seeking thermoresponsive behavior without the fixed ~32 °C LCST of PNIPAAm should utilize N-butylacrylamide in combination with hydrophilic DMAAm. At DMAAm:NBAAm feed ratios between 70:30 and 40:60, the resulting gels exhibit sharp volume phase transitions whose temperature can be tuned by adjusting the hydrophobic content [4]. This compositional flexibility enables tailoring of drug release kinetics to specific physiological or environmental triggers.

Surface-Active Polymer Coatings and Colloidal Stabilizers

For aqueous coating formulations or latex particle stabilization requiring controlled hydrophobicity, N-butylacrylamide copolymers provide higher surface tension lowering and stronger adsorption onto hydrophobic substrates than N-isopropylacrylamide analogs [5]. This makes N-butylacrylamide the preferred monomer for synthesizing polymeric surfactants and dispersants where moderate hydrophobicity and linear adsorption behavior are required.

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